molecular formula C8H15ClN4 B1458023 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1949816-43-6

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No.: B1458023
CAS No.: 1949816-43-6
M. Wt: 202.68 g/mol
InChI Key: AJYLHIJUWVLCKE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a precisely defined chemical entity with established molecular characteristics and systematic nomenclature. The compound possesses the Chemical Abstracts Service registry number 1949816-43-6, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-((1H-1,2,3-triazol-1-yl)methyl)piperidine hydrochloride, reflecting the precise connectivity and stereochemistry of its molecular structure.

The molecular formula of this compound is established as C8H15ClN4, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight has been determined to be 202.69 grams per mole, which includes the contribution of the hydrochloride salt form. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as C1CCNC(C1)CN2C=CN=N2.Cl, providing a linear encoding of the molecular connectivity.

The compound exhibits specific structural features that define its chemical identity. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is substituted at the 2-position with a methylene linker that connects to the nitrogen-1 position of a 1,2,3-triazole ring. This connectivity pattern creates a unique three-dimensional molecular architecture that influences both the compound's chemical reactivity and potential biological interactions.

Property Value
Chemical Abstracts Service Number 1949816-43-6
Molecular Formula C8H15ClN4
Molecular Weight 202.69 g/mol
International Union of Pure and Applied Chemistry Name 2-((1H-1,2,3-triazol-1-yl)methyl)piperidine hydrochloride
Melting Point Data Reference Number MFCD28125896
Purity Specification 95%

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the evolution of heterocyclic chemistry and the independent discoveries of its constituent ring systems. The piperidine component of this compound traces its origins to the mid-nineteenth century, when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850. Concurrently and independently, French chemist Auguste Cahours achieved the same discovery in 1852, naming the compound and establishing its fundamental chemical properties. Both researchers obtained piperidine through the reaction of piperine, a natural alkaloid found in black pepper, with nitric acid under controlled conditions.

The structural elucidation of piperidine presented significant challenges to early organic chemists, particularly following the introduction of organic structural theory in 1858. The determination of piperidine's cyclic structure was not definitively established until approximately 1881, when Albert Ladenburg provided crucial insights through his systematic studies. Ladenburg's work included the successful reduction of pyridine to piperidine using sodium in ethanol, which provided compelling evidence for the cyclic nature of both compounds. This breakthrough represented a pivotal moment in the understanding of six-membered nitrogen-containing heterocycles.

The triazole component of the compound has equally significant historical foundations, with the triazole ring system first described by Bladin in 1885. Bladin coined the term "triazole" to designate the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. The specific 1H-1,2,3-triazole isomer was subsequently synthesized by German chemists Otto Dimroth and Gustav Fester in 1910. Their synthesis involved heating a solution of hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours, establishing the first reliable synthetic route to this important heterocycle.

The convergence of piperidine and triazole chemistry into hybrid molecular structures represents a more recent development in heterocyclic chemistry, emerging prominently in the late twentieth and early twenty-first centuries. This synthesis approach has been facilitated by advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, which enables the efficient formation of 1,2,3-triazole rings under mild reaction conditions. The development of such hybrid compounds reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular architectures that combine the beneficial properties of multiple heterocyclic systems.

Position Within Piperidine-Triazole Hybrid Compounds

This compound occupies a distinctive position within the broader class of piperidine-triazole hybrid compounds, representing a specific connectivity pattern that influences both its chemical properties and potential applications. The compound belongs to the family of heterocyclic organic compounds that combine the structural features of both piperidine and 1,2,3-triazole ring systems. This classification places it among a growing number of molecular entities that have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

The positioning of the triazole ring at the 2-position of the piperidine ring through a methylene bridge creates a unique molecular geometry that distinguishes this compound from other piperidine-triazole hybrids. Alternative connectivity patterns, such as 3-position or 4-position substitution of the piperidine ring, result in different spatial arrangements and potentially different biological activities. Research has demonstrated that the specific regiochemistry of triazole attachment significantly influences the compound's interaction with biological targets and its overall pharmacological profile.

Within the context of drug discovery, piperidine-triazole hybrids have emerged as important scaffolds due to the complementary properties of their constituent ring systems. Piperidine derivatives are among the most commonly used heterocycles in United States Food and Drug Administration-approved pharmaceuticals, serving as key structural elements in over 70 commercialized drugs. The piperidine ring contributes favorable pharmacokinetic properties, including appropriate lipophilicity and metabolic stability. Simultaneously, the 1,2,3-triazole moiety provides unique coordination capabilities and can form various weak noncovalent interactions with biological receptors and enzymes.

The synthesis of this compound and related compounds typically involves sophisticated synthetic methodologies, particularly click chemistry approaches. The copper-catalyzed azide-alkyne cycloaddition reaction has proven particularly valuable for constructing the triazole ring while maintaining the integrity of the piperidine system. Alternative synthetic strategies include nucleophilic substitution reactions between preformed triazole derivatives and appropriately functionalized piperidine precursors under basic conditions.

The compound's position within the broader landscape of heterocyclic chemistry is further defined by its potential for structural modification and derivatization. The presence of the secondary amine in the piperidine ring and the available positions on the triazole ring provide multiple sites for chemical functionalization. This structural versatility has made compounds of this class attractive targets for medicinal chemists seeking to optimize biological activity, selectivity, and pharmaceutical properties.

Recent research has explored the incorporation of additional functional groups and side chains into the basic piperidine-triazole framework, creating libraries of compounds with enhanced biological activities. For example, the attachment of 3-aryl isoxazole side chains to piperidine-triazole hybrids has yielded compounds with significant cytotoxicity against various cancer cell lines. Such structural elaborations demonstrate the continued evolution and refinement of this important class of heterocyclic compounds.

Compound Class Structural Features Research Applications
2-Position Substituted Piperidine-Triazoles Methylene bridge at piperidine C2 Building blocks, medicinal chemistry
3-Position Substituted Piperidine-Triazoles Direct attachment at piperidine C3 Anticancer research
4-Position Substituted Piperidine-Triazoles Methylene bridge at piperidine C4 Enzyme inhibition studies
N-Alkylated Triazole Hybrids Modified triazole nitrogen positions Enhanced selectivity studies
Isoxazole-Functionalized Hybrids Additional heterocyclic appendages Cytotoxicity screening

Properties

IUPAC Name

2-(triazol-1-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLHIJUWVLCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps and Conditions

Step 1: Synthesis of Triazole Intermediate

  • Reactants: An azide-functionalized precursor (e.g., azidomethyl derivatives) and an alkyne-functionalized piperidine derivative.
  • Catalyst: Copper(I) ions generated in situ from copper sulfate pentahydrate and sodium ascorbate.
  • Solvent: Commonly a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF).
  • Temperature: Room temperature.
  • Reaction Time: Typically 10–30 minutes, monitored by thin-layer chromatography (TLC).
  • Outcome: Formation of a 1,2,3-triazole ring linked to the piperidine moiety.

Step 2: Formation of Hydrochloride Salt

  • The free base triazole compound is treated with hydrochloric acid to yield the hydrochloride salt.
  • This step improves aqueous solubility and stability, important for biological assays.

Detailed Synthetic Procedure (Representative Example)

Step Reagents and Conditions Description
1. Azide-Alkyne Cycloaddition Azidomethyl pivalate (1.1 equiv.), 1-phenylprop-2-yn-1-ol (alkyne, 1.0 equiv.), CuSO4·5H2O (10 mol%), sodium ascorbate (30 mol%), solvent: t-BuOH/H2O (1:1), room temperature, 10–30 min Formation of triazole intermediate via CuAAC
2. Deprotection and Dehydroxylation Trifluoroacetic acid (TFA), triethylsilane, 1 M NaOH Removal of protecting groups to yield monobenzyl 1H-1,2,3-triazole derivative
3. Nucleophilic Substitution 4-mesyl-1-boc-piperidine, sodium hydride (base), basic medium Nucleophilic reaction of triazole derivative with piperidine moiety
4. Acidic Deprotection and Salt Formation Acid treatment (HCl) Formation of hydrochloride salt of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine

Research Findings and Yields

  • The CuAAC reaction is highly efficient, yielding the triazole intermediate in yields ranging from 80% to 95% under optimized conditions.
  • Electron-donating substituents on aromatic rings in related systems may reduce yields and increase reaction times.
  • The nucleophilic substitution with piperidine derivatives under basic conditions using sodium hydride produces significant yields of N2-piperidinyl triazoles.
  • Acidic deprotection followed by salt formation is straightforward and leads to stable hydrochloride salts suitable for biological applications.

Analytical Characterization

Parameter Value
Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
CAS Number 1949816-43-6
IUPAC Name 2-(triazol-1-ylmethyl)piperidine hydrochloride
SMILES C1CCNC(C1)CN2C=CN=N2.Cl

Summary Table of Preparation Methods

Method Step Reagents/Conditions Notes Yield Range (%)
CuAAC Click Reaction Azide + Alkyne, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O, RT Mild, regioselective, rapid 80–95
Deprotection and Dehydroxylation TFA, Triethylsilane, NaOH Removal of protecting groups High
Nucleophilic Substitution 4-mesyl-1-boc-piperidine, Sodium Hydride, Basic Medium Key step to attach piperidine moiety Significant
Acidic Salt Formation HCl Formation of hydrochloride salt Quantitative

Additional Notes

  • The copper-catalyzed azide-alkyne cycloaddition is the cornerstone of the synthetic methodology, offering a robust and versatile approach.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading are critical for optimizing yield and purity.
  • The hydrochloride salt form is preferred for its improved physicochemical properties, especially solubility in aqueous media.
  • The synthetic route is adaptable for derivatives and analogs, facilitating medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

2-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogs differ in the position of the triazole substituent on the piperidine ring or the nature of additional functional groups.

4-(1H-1,2,3-Triazol-1-ylmethyl)piperidine Hydrochloride
  • Molecular Formula : C8H14ClN4
  • CAS: Not explicitly listed (related compounds in include BP 14197 for 4-(1H-1,2,3-triazol-1-yl)piperidine HCl) .
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride
  • Molecular Formula : C8H16Cl2N4
  • CAS : EN300-127037 .
  • Key Difference: A methyl group is attached to the triazole ring (1-methyl substitution), increasing hydrophobicity. The dihydrochloride salt enhances solubility compared to monohydrochloride derivatives.

Triazole Ring Modifications

Variations in the triazole substituents significantly impact physicochemical and pharmacological properties.

2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine Hydrochloride
  • Molecular Formula : C9H17ClN4O
  • CAS : 1803586-32-4 .
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride
  • Molecular Formula : C9H17ClN4O
  • CAS : 1354952-90-1 .
  • Key Difference : A hydroxymethyl group on the triazole ring enhances hydrogen-bonding capacity, which may influence target affinity.

Salt Forms and Counterion Effects

Hydrochloride vs. dihydrochloride salts alter solubility and stability:

Compound Salt Type Molecular Weight Purity CAS
2-(1H-1,2,3-Triazol-1-ylmethyl)piperidine HCl Monohydrochloride ~205.69 (estimated) 95% Not explicitly listed
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine diHCl Dihydrochloride 239.15 95% EN300-127037
1-(2-Methylbut-3-yn-2-yl)piperazine diHCl Dihydrochloride 225.16 95% EN300-746889

Dihydrochloride salts generally exhibit higher solubility but may introduce challenges in crystallization or formulation.

Research Findings and Implications

  • Positional Isomerism : 2-substituted analogs (e.g., target compound) may exhibit distinct conformational preferences compared to 3- or 4-substituted isomers, influencing receptor binding in CNS targets .
  • Triazole Substitution : Methyl or methoxymethyl groups on the triazole ring modulate lipophilicity, impacting blood-brain barrier permeability .
  • Salt Form : Dihydrochloride salts (e.g., ) offer enhanced solubility but may require optimization for specific delivery routes .

Biological Activity

The compound 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring with a 1,2,3-triazole moiety, which is known for its versatility in biological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H13ClN4\text{C}_9\text{H}_{13}\text{ClN}_4

This compound is characterized by:

  • A triazole ring , which enhances its interaction with various biological targets.
  • A piperidine ring , commonly found in numerous pharmaceuticals.

The hydrochloride salt form improves solubility and stability, making it suitable for biological assays .

Research indicates that this compound primarily exerts its biological effects through the inhibition of heat shock protein 90 (HSP90) . By binding to HSP90, the compound disrupts the chaperone's function, leading to the degradation of client proteins involved in tumorigenesis. This mechanism positions the compound as a potential candidate for cancer therapy .

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives induce apoptosis and cell cycle arrest in cancer cell lines.
  • The compound's ability to inhibit HSP90 could lead to reduced viability in tumor cells .

Antifungal Activity

Recent investigations into piperidine-based triazole derivatives have revealed promising antifungal activity against resistant strains such as Candida auris. The derivatives demonstrated:

  • Minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
  • Mechanisms involving disruption of fungal plasma membranes and induction of apoptosis .

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochlorideSimilar triazole-piperidine structureTargets different biological pathwaysAnticancer properties
2-(4-(triazol-1-yl)methyl)anilineTriazole linked to anilineDifferent pharmacological propertiesAntimicrobial activity
5-(triazolyl)thiazolesContains thiazole instead of piperidineExhibits antifungal activityEffective against fungal infections

Study on Anticancer Properties

A study published in ACS Omega evaluated various triazole derivatives for their anticancer activity. Among these derivatives, compounds similar to this compound showed significant inhibition of cancer cell proliferation through HSP90 inhibition .

Study on Antifungal Activity

Another study focused on the synthesis and evaluation of piperidine-based triazole derivatives against Candida auris. The results indicated that certain derivatives could effectively induce cell death and prevent fungal growth by targeting cellular mechanisms crucial for survival .

Q & A

Q. What are the most reliable synthetic routes for 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride in academic settings?

  • Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reaction between a piperidine-derived alkyne and an organic azide. Key steps include:
  • Azide preparation : Reacting a halogenated piperidine derivative with sodium azide (NaN₃) under reflux conditions in polar aprotic solvents like DMF .
  • CuAAC reaction : Mixing the azide with a terminal alkyne (e.g., propargyl bromide) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) at room temperature. This ensures regioselective 1,4-triazole formation .
  • Hydrochloride salt formation : Treating the product with HCl in methanol or ethanol to precipitate the hydrochloride salt .
    Critical Parameters : Reaction yields (>95%) and regioselectivity depend on Cu(I) catalyst purity and solvent choice (aqueous/organic mixtures preferred) .

Q. How should researchers purify and characterize this compound after synthesis?

  • Methodological Answer :
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase chromatography for high-purity isolates (>95%). Hydrophilic interaction liquid chromatography (HILIC) is effective due to the compound’s intermediate polarity (dipolar moment ~5 D) .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm triazole (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) protons .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 232.71) .
  • X-ray Diffraction : For crystallinity analysis, particularly to validate regiochemistry in triazole formation .

Q. What handling and storage protocols are recommended for this compound?

  • Methodological Answer :
  • Handling : Use inert-atmosphere gloveboxes to prevent hygroscopic degradation. Avoid skin/eye contact; employ PPE (gloves, goggles) due to potential irritancy .
  • Storage : Keep in sealed containers under anhydrous conditions at room temperature. Stability data confirm no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in regioselectivity during triazole synthesis?

  • Methodological Answer : Non-catalyzed thermal reactions produce non-regioselective 1,4- and 1,5-triazoles, while CuAAC exclusively yields 1,4-isomers. To resolve discrepancies:
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates.
  • DFT Calculations : Analyze activation barriers (ΔG) to confirm Cu(I) lowers the transition state energy for 1,4-selectivity .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation in triazole products .

Q. How does the hydrochloride salt form influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Stability Testing :
  • Acidic Conditions (pH 2–4) : No degradation observed after 24 hours (HPLC monitoring). Protonation of the piperidine nitrogen enhances solubility without altering stability .
  • Basic Conditions (pH 10) : Partial deprotonation occurs, but triazole remains intact due to its inertness to hydrolysis/oxidation .
  • Salt-Swapping Experiments : Compare hydrochloride with other salts (e.g., trifluoroacetate) to assess crystallinity and hygroscopicity. Hydrochloride forms show superior shelf-life .

Q. What methodologies are used to evaluate the compound’s biological activity in target-binding assays?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes with triazole-binding pockets) to measure binding affinity (KD).
  • Fluorescence Polarization : Label the compound with FITC for competitive displacement assays against known ligands .
  • In Vivo Tagging : Use click chemistry (e.g., with fluorophore-azides) to track cellular uptake and localization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

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